molecular formula C4H9NO3 B13610976 3-Amino-2-hydroxy-2-methylpropanoic acid CAS No. 76412-53-8

3-Amino-2-hydroxy-2-methylpropanoic acid

Cat. No.: B13610976
CAS No.: 76412-53-8
M. Wt: 119.12 g/mol
InChI Key: ZOUFWABTGGIWTK-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-2-methylpropanoic acid is a derivative of serine, an amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-2-methylpropanoic acid typically involves the use of serine as a starting material. One common method includes the protection of the amino group followed by hydroxylation at the β-position. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a keto acid, while reduction can produce an amino alcohol .

Scientific Research Applications

3-Amino-2-hydroxy-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-2-methylpropanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets and pathways involved include those related to serine metabolism and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-hydroxy-2-methylpropanoic acid is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its role as a serine derivative also gives it unique properties compared to other similar compounds .

Properties

CAS No.

76412-53-8

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

3-amino-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)

InChI Key

ZOUFWABTGGIWTK-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C(=O)O)O

Origin of Product

United States

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